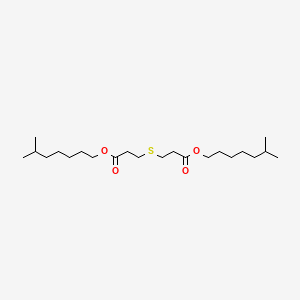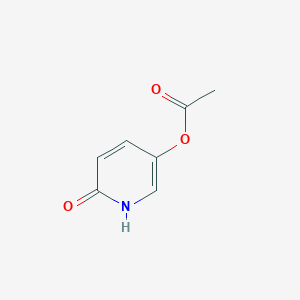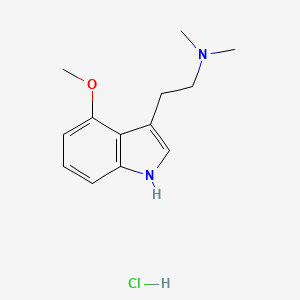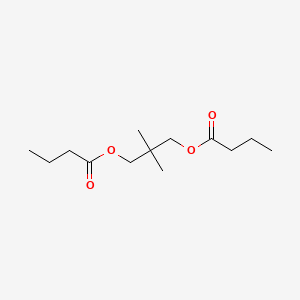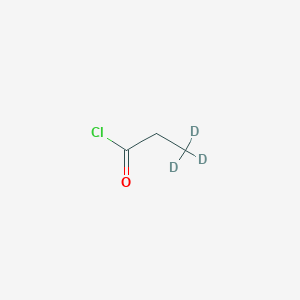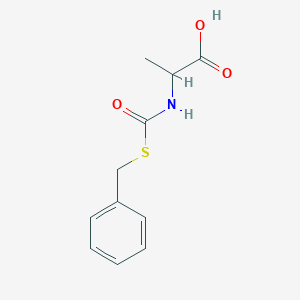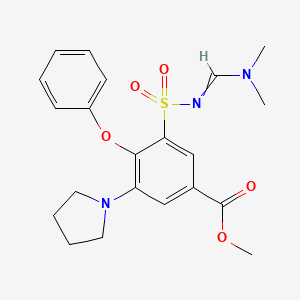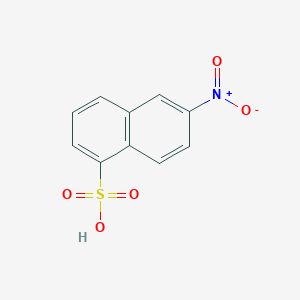
6-nitronaphthalene-1-sulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitronaphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of both nitro and sulfonic acid functional groups. This compound is notable for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitronaphthalene-1-sulfonic acid typically involves the nitration of naphthalene-1-sulfonic acid. This process is carried out by reacting naphthalene with sulfuric acid to form naphthalene-1-sulfonic acid, followed by nitration using a mixture of nitric acid and sulfuric acid . The reaction conditions include maintaining a temperature range of 30-95°C to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves electrochemical methods. The electroreduction of naphthalene nitrosulfonic acids is performed using various chemical reagents and electrolysis techniques. The process parameters include a current density of 5–10 A/dm², a temperature of 30–32°C, and a concentration of the initial nitro-compound at 10–13% .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Nitronaphthalene-1-sulfonic acid undergoes several types of chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products:
Applications De Recherche Scientifique
6-Nitronaphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical studies to understand the behavior of nitro and sulfonic acid groups in biological systems.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-nitronaphthalene-1-sulfonic acid primarily involves its reduction to naphthalene aminosulfonic acid. This process occurs via an intermediate formation of hydroxylamine, followed by a six-electron reduction stage . The presence of the sulfonic acid group influences the reduction process by affecting the anionic character of the species being reduced .
Comparaison Avec Des Composés Similaires
- 1-Nitronaphthalene-4-sulfonic acid
- 1-Nitronaphthalene-5-sulfonic acid
- 1-Nitronaphthalene-8-sulfonic acid
Comparison: 6-Nitronaphthalene-1-sulfonic acid is unique due to its specific position of the nitro and sulfonic acid groups on the naphthalene ring. This positioning affects its chemical reactivity and applications. For instance, 1-nitronaphthalene-4-sulfonic acid and 1-nitronaphthalene-5-sulfonic acid have different reactivity patterns and are used in different industrial applications .
Propriétés
Numéro CAS |
54220-76-7 |
|---|---|
Formule moléculaire |
C10H7NO5S |
Poids moléculaire |
253.23 g/mol |
Nom IUPAC |
6-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7NO5S/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)17(14,15)16/h1-6H,(H,14,15,16) |
Clé InChI |
ZTRNMLNZZWIBPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


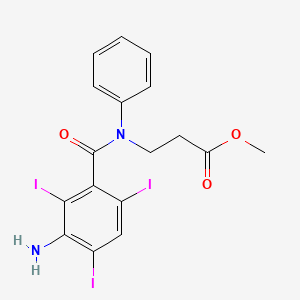
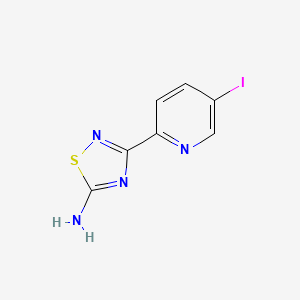
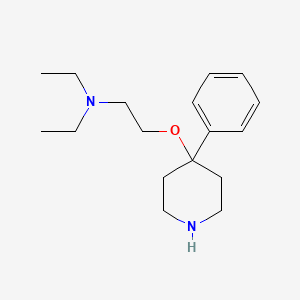
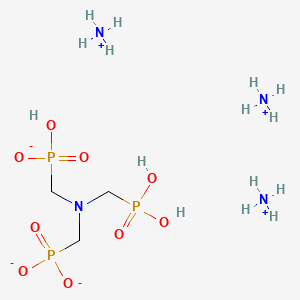
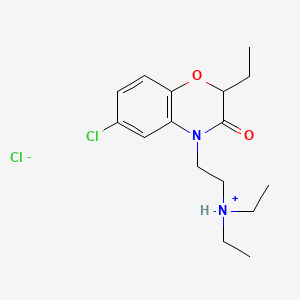
![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)
